molecular formula C20H21BrCl2N2O B2989509 1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1104733-59-6

1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No.: B2989509
CAS No.: 1104733-59-6
M. Wt: 456.21
InChI Key: JOGHXFGRSCVYQE-UHFFFAOYSA-M
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Description

This compound belongs to the class of imidazo-azepinium bromides, characterized by a seven-membered azepine ring fused with an imidazole moiety. The structure features two 4-chlorophenyl substituents at positions 1 and 3, a hydroxyl group at position 3, and a bromide counterion. The presence of chlorine atoms enhances lipophilicity and may influence binding interactions in biological or catalytic systems . While direct data on its synthesis or applications are absent in the provided evidence, structurally analogous compounds (e.g., 1,3-diaryl-substituted imidazolium bromides) are often explored for their antimicrobial, anticancer, or ionic liquid properties .

Properties

IUPAC Name

1,3-bis(4-chlorophenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N2O.BrH/c21-16-7-5-15(6-8-16)20(25)14-23(18-11-9-17(22)10-12-18)19-4-2-1-3-13-24(19)20;/h5-12,25H,1-4,13-14H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGHXFGRSCVYQE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=[N+](CC1)C(CN2C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a heterocyclic quaternary ammonium salt with potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H21Cl2N2O
  • Molecular Weight : 367.29 g/mol
  • CAS Number : 1107547-07-8
  • Structure : The compound features a hexahydroimidazoazepine core substituted with two 4-chlorophenyl groups and a hydroxyl group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to or including This compound . For instance:

  • A study reported that derivatives of imidazoazepines exhibited significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • The compound was tested for antifungal properties against Candida albicans, showing moderate effectiveness .

The biological activity of this compound can be attributed to its ability to interact with bacterial cell membranes and inhibit key metabolic pathways. The presence of the quaternary ammonium structure enhances its interaction with microbial membranes, leading to increased permeability and cell lysis.

In Vivo Studies

In vivo studies have demonstrated that similar compounds possess neuroprotective effects. For example:

  • A study indicated that imidazo[1,2-a]azepines could reduce neuroinflammation in animal models of neurodegenerative diseases . This suggests that This compound may also exhibit neuroprotective properties.

Case Studies

  • Case Study on Antibacterial Effectiveness :
    • A series of related compounds were synthesized and tested for their antibacterial activity. The most potent compound demonstrated an IC50 value of 2.14 µM against Salmonella typhi . This indicates that derivatives of the imidazoazepine structure may serve as effective antibacterial agents.
  • Neuroprotective Effects :
    • In a study focusing on neurodegenerative models, compounds similar to This compound were observed to significantly reduce markers of oxidative stress in neuronal cells .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialModerate to strong activity against specific strains
AntifungalModerate effectiveness against Candida albicans
NeuroprotectiveReduction in neuroinflammation markers in vivo

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Analytical Comparisons

Compound Name Substituents (R1, R2, R3) Molecular Formula Notable Properties/Data Source
Target compound: 1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide R1=R2=4-ClPh; R3=OH C22H22Cl2N2OBr N/A (data not explicitly provided)
3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-hexahydroimidazoazepin-1-ium bromide R1=4-MeOPh; R2=4-FPh; R3=OH C22H25FN2O2Br Enhanced solubility due to methoxy group; potential antimicrobial activity
1,3-Di-(4-chlorobenzyl)-2-(4-chlorophenyl)-dihydroimidazolium bromide (1j) R1=R2=4-ClBn; R3=4-ClPh C23H20N2BrCl3 Anal. Found: C 54.20%, H 3.96%, N 5.47%; higher halogen content increases molecular weight
Methyl (Z)-2-((4-chlorophenyl)amino)-2-(2-oxo-4-phenyl-dihydrobenzoimidazopyrimidin-3-ylidene)acetate (5p) Benzoimidazopyrimidinone core C27H19ClN4O3 High melting point (>300°C); FT-IR peaks at 1679 cm⁻¹ (C=O), 1567 cm⁻¹ (C=N)
1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-hexahydroimidazoazepin-1-ium bromide R1=4-EtOPh; R2=4-FPh; R3=OH C22H26FN2O2Br Ethoxy group increases steric bulk; SMILES: CCOC1=CC=C(C=C1)N2CC([N+]...)O

Key Findings from Comparative Analysis

Substituent Effects on Physicochemical Properties: Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-chlorophenyl groups (electron-withdrawing) contrast with the 4-methoxyphenyl group (electron-donating) in ’s compound. This difference may alter solubility, with methoxy derivatives showing better aqueous compatibility .

Thermal Stability: The benzoimidazopyrimidinone derivative (5p, ) has a melting point >300°C, likely due to strong intermolecular hydrogen bonding and aromatic stacking. This contrasts with imidazoazepinium bromides, which typically have lower melting points (data inferred from ionic liquid analogs) .

Synthetic Accessibility :

  • Thiadiazinium bromides () are synthesized via one-pot reactions at room temperature, whereas imidazoazepinium bromides (e.g., ) may require multistep cyclization and purification .

Spectroscopic Signatures :

  • FT-IR peaks in the 1600–1700 cm⁻¹ range (C=O, C=N) are common in heterocyclic bromides (). NMR data for the target compound’s analogs (e.g., δ 7.07–7.62 ppm for aromatic protons in ) suggest similar electronic environments .

Research Implications and Limitations

  • Gaps in Data : Direct experimental data (e.g., melting point, bioactivity) for the target compound are unavailable in the provided evidence, necessitating extrapolation from analogs.
  • Contradictions : reports slight discrepancies in elemental analysis (e.g., 54.20% C found vs. 54.09% calculated for 1j), highlighting the need for rigorous purity validation .
  • Future Directions : Comparative studies on halogen positioning (e.g., 4-Cl vs. 3,4-diCl in ) could optimize bioactivity while minimizing toxicity .

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